Trimethoprim-d9 (Major) is a deuterated analog of trimethoprim, a synthetic antibiotic belonging to the diaminopyrimidine class. [] Unlike trimethoprim, which possesses antibacterial properties, trimethoprim-d9 is primarily employed in scientific research as an internal standard for analytical techniques like mass spectrometry. This crucial role stems from its nearly identical chemical behavior to trimethoprim, coupled with distinct mass spectrometric properties due to deuterium substitution.
Trimethoprim-d9 (Major) is a stable isotope-labeled form of trimethoprim, an antibiotic primarily used to treat bacterial infections. This compound is significant in pharmacological research and analytical chemistry, particularly for studying drug metabolism and pharmacokinetics. Trimethoprim-d9 is classified under the category of antifolate antibiotics, which inhibit bacterial folate synthesis, thereby preventing the growth of bacteria.
Trimethoprim-d9 is synthesized from trimethoprim, which is derived from a combination of 2,4-diaminopyrimidine and 5-ethyl-2-methyl-4-isothiazolecarboxylic acid. The compound's classification falls under the broader category of antimicrobial agents, specifically targeting bacterial infections. It is also categorized as an antifolate, as it interferes with the bacterial folate pathway, similar to sulfonamides.
The synthesis of Trimethoprim-d9 typically involves isotopic labeling techniques. The process can be summarized as follows:
The resulting compound retains the pharmacological properties of trimethoprim while providing distinct advantages in analytical applications due to its unique mass signature.
Trimethoprim-d9 has a molecular formula of C14H18D9N3O3S. Its structure includes:
The presence of deuterium atoms (D) in place of hydrogen (H) alters the molecular weight and enhances its detectability in mass spectrometry applications.
Trimethoprim-d9 undergoes similar chemical reactions as its non-labeled counterpart, including:
These reactions are critical for understanding the pharmacokinetics and dynamics of trimethoprim in biological systems.
Trimethoprim-d9 functions by inhibiting dihydrofolate reductase, an enzyme crucial for bacterial folate synthesis. The mechanism involves:
Quantitative data from studies indicate that Trimethoprim-d9 exhibits similar inhibitory concentrations as trimethoprim, making it a valuable tool for pharmacokinetic studies.
Relevant analyses confirm that these properties are consistent with those observed for trimethoprim, facilitating its application in various scientific fields.
Trimethoprim-d9 is primarily utilized in:
Trimethoprim-d9 (C₁₄H₉D₉N₄O₃; CAS 1189460-62-5) is a deuterated isotopologue of the bacteriostatic antibiotic trimethoprim, where nine hydrogen atoms are replaced by deuterium at the three methoxy groups (-OCH₃ → -OCD₃). This heavy isotope-labeled compound exhibits a molecular mass of 299.37 g/mol, a +9 Da shift from the protiated form (290.32 g/mol) [1] [3]. It is synthesized with >95% chemical purity and isotopic enrichment of ≥90% D9, with minor D6 components [3] [7]. As a metabolically stable analog, it enables precise quantification of trimethoprim and its metabolites in complex biological matrices.
Structural Features: Deuterium atoms are incorporated exclusively at the 3,4,5-trimethoxybenzyl positions, leaving the 2,4-diaminopyrimidine pharmacophore unmodified. This preserves the molecule’s biochemical activity while altering its physical properties [1] [7]. The molecular structure is illustrated below:
Table 1: Structural Comparison of Trimethoprim vs. Trimethoprim-d9
Feature | Trimethoprim | Trimethoprim-d9 |
---|---|---|
Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₄H₉D₉N₄O₃ |
Exact Mass | 290.1382 Da | 299.1944 Da |
Deuterium Positions | None | 3× -OCH₃ → 3× -OCD₃ |
Key Functional Groups | Unmodified pyrimidine ring | Identical pharmacological core |
Isotope Effects:
Trimethoprim-d9 serves as an essential internal standard (IS) in mass spectrometry-based assays due to its near-identical chemical behavior and distinct mass signature.
Key Applications:
Table 2: Performance of Trimethoprim-d9 as Internal Standard in UPLC-MS/MS Assays
Matrix | Analyte | Recovery (%) | Precision (RSD%) | Linear Range | Ref. |
---|---|---|---|---|---|
Human Plasma | Trimethoprim | 84.5 | 5.0–13.8 | 15.6–1500 nM | [5] |
Human Plasma | 4DM-TMP | 85.8 | 6.0–11.0 | 1.6–150 nM | [5] |
Soil Samples | Pharmaceuticals | Not specified | <15% | 0.1–100 μg/kg | [2] |
Shrimp Tissue | Trimethoprim | >85 | <10% | 1–200 μg/kg | [9] |
Methodological Advantages:
The evolution of deuterated pharmaceuticals spans three phases:
Early Research (1960s–2000s):
Deuterium Switch Era (2010s):
Novel Deuterated Drugs (2020s–Present):
Table 3: Milestones in Deuterated Pharmaceutical Development
Year | Compound | Development Stage | Significance |
---|---|---|---|
2017 | Deutetrabenazine | FDA approval | First deuterated drug; validated "deuterium switch" concept |
2021 | Donafenib | Approved in China | Demonstrated superior efficacy/safety vs. non-deuterated drug |
2022 | Deucravacitinib | FDA approval | First novel deuterated drug (not a switch derivative) |
2010s | Trimethoprim-d9 | Commercial standardization | Enabled high-accuracy mass spectrometry quantification |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8